1-(2-CHLORO-4-NITROPHENYL)-4-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]PIPERAZINE
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Overview
Description
1-(2-CHLORO-4-NITROPHENYL)-4-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLORO-4-NITROPHENYL)-4-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]PIPERAZINE typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chlorophenyl group:
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of appropriate amines with dihaloalkanes.
Coupling of the piperazine and furan rings: The final step involves coupling the piperazine ring with the furan ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLORO-4-NITROPHENYL)-4-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atoms can yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-CHLORO-4-NITROPHENYL)-4-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]PIPERAZINE depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. If it has anticancer properties, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-CHLORO-4-NITROPHENYL)-4-[5-(4-METHOXYPHENYL)FURAN-2-CARBONYL]PIPERAZINE: Similar structure with a methoxy group instead of a chlorophenyl group.
1-(2-CHLORO-4-NITROPHENYL)-4-[5-(4-FLUOROPHENYL)FURAN-2-CARBONYL]PIPERAZINE: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
1-(2-CHLORO-4-NITROPHENYL)-4-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]PIPERAZINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-[5-(4-chlorophenyl)furan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O4/c22-15-3-1-14(2-4-15)19-7-8-20(30-19)21(27)25-11-9-24(10-12-25)18-6-5-16(26(28)29)13-17(18)23/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAKXNCACAKRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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